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Lysine Succinate - 25399-74-0

Lysine Succinate

Catalog Number: EVT-8840410
CAS Number: 25399-74-0
Molecular Formula: C10H20N2O6
Molecular Weight: 264.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lysine succinate is derived from lysine, an essential amino acid that is a building block of proteins. The succinyl group (–CO–CH₂–CH₂–CO₂H) is typically introduced through enzymatic reactions involving succinyl-CoA as the acyl donor. This modification falls under the category of post-translational modifications, specifically acylation modifications, which include other forms such as acetylation and methylation.

Synthesis Analysis

Methods of Synthesis

Lysine succinate can be synthesized through both enzymatic and non-enzymatic pathways. The primary method involves the action of specific enzymes that catalyze the transfer of the succinyl group from succinyl-CoA to lysine residues on target proteins.

  1. Enzymatic Pathway:
    • Enzymes: The enzymes SIRT5 and SIRT7 have been identified as key players in catalyzing lysine desuccinylation, while succinyl-CoA synthetase facilitates the formation of succinyl-CoA from succinate.
    • Reaction Mechanism: The reaction typically occurs in mitochondrial and cytoplasmic compartments, where succinyl-CoA is produced during metabolic processes such as the tricarboxylic acid cycle.
  2. Non-Enzymatic Pathway:
    • Direct Reaction: Lysine residues can also undergo succinylation through direct interaction with succinic acid or succinyl-CoA in a non-enzymatic manner, particularly under conditions where these substrates are abundant.

Technical Details

The synthesis process often involves mass spectrometry for the identification and quantification of lysine succinylation sites within proteins. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed to analyze protein modifications at a molecular level.

Molecular Structure Analysis

Structure and Data

The molecular structure of lysine succinate can be represented as follows:

  • Lysine Backbone: Contains an amino group (–NH₂), a carboxyl group (–COOH), and a side chain that defines its properties.
  • Succinyl Group: A four-carbon dicarboxylic acid moiety that modifies the lysine structure.
Chemical Reactions Analysis

Reactions Involving Lysine Succinate

Lysine succinate participates in various biochemical reactions:

  1. Formation:
    • Occurs via the transfer of a succinyl group from succinyl-CoA to a lysine residue on a protein.
  2. Desuccinylation:
    • Enzymatically reversed by specific deacylases, which remove the succinyl group, restoring the original lysine residue.

Technical Details

Mass spectrometry techniques are used to confirm the presence of lysine succinylation in proteins by detecting specific peptide fragments that contain modified lysines.

Mechanism of Action

Process and Data

The mechanism by which lysine succinate exerts its effects involves several steps:

Data indicate that lysine succinylation is prevalent in metabolic pathways, particularly those related to energy metabolism, suggesting its role in regulating metabolic functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of lysine succinate varies depending on its specific form but generally aligns with that of modified amino acids.
  • Solubility: It is soluble in water due to its ionic nature at physiological pH.

Chemical Properties

  • Reactivity: Lysine succinate can participate in further chemical reactions due to its reactive functional groups.
  • Stability: The stability of lysine-succinate bonds can be influenced by environmental factors such as pH and temperature.

Relevant analyses often involve high-resolution mass spectrometry to determine structural integrity and modifications.

Applications

Scientific Uses

Lysine succinate has garnered attention for its potential applications in various fields:

  1. Metabolic Studies: Understanding its role in metabolic pathways aids in elucidating mechanisms underlying diseases such as cancer and metabolic disorders.
  2. Biomarker Development: Lysine succinylation levels may serve as biomarkers for specific diseases or physiological states.
  3. Therapeutic Targets: Enzymes involved in lysine desuccinylation are being explored as therapeutic targets for drug development aimed at modulating protein function through post-translational modifications.
Enzymatic and Metabolic Regulation of Lysine Succinylation

Biochemical Mechanisms of Succinyl Group Transfer

Role of Succinyl-Coenzyme A as a Metabolic Intermediate

Succinyl-coenzyme A serves as the primary succinyl group donor for lysine succinylation reactions. This critical metabolite originates predominantly within the mitochondrial matrix through three principal biochemical pathways:

  • Tricarboxylic Acid Cycle: The oxidative decarboxylation of α-ketoglutarate by the α-ketoglutarate dehydrogenase complex generates succinyl-coenzyme A as an essential intermediate [3] [9].
  • Amino Acid Catabolism: The breakdown of odd-chain fatty acids and specific amino acids (isoleucine, valine, methionine, threonine) yields propionyl-coenzyme A, which undergoes carboxylation to methylmalonyl-coenzyme A and subsequent isomerization to succinyl-coenzyme A [9].
  • Ketone Body Metabolism: During ketolysis, succinyl-coenzyme A provides the coenzyme A moiety for the activation of acetoacetate to acetoacetyl-coenzyme A via succinyl-coenzyme A:3-ketoacid coenzyme A transferase [9].

The mitochondrial localization of these pathways presented an initial paradox regarding extramitochondrial succinylation. Research has elucidated several mechanisms enabling cytosolic and nuclear succinyl-coenzyme A availability:

  • Metabolite Export: Mitochondria export succinate (a succinyl-coenzyme A precursor) via the dicarboxylate carrier (SLC25A10). Cytosolic acyl-coenzyme A synthetases can then convert succinate to succinyl-coenzyme A [3] [9].
  • Peroxisomal Production: Peroxisomal β-oxidation of dicarboxylic acids generates succinyl-coenzyme A, which is hydrolyzed to succinate by the thioesterase acyl-coenzyme A thioesterase 4. This succinate can subsequently be transported to the cytosol [3].
  • Nuclear Metabolon Assembly: Evidence indicates that the α-ketoglutarate dehydrogenase complex can localize to the nucleus, enabling direct nuclear succinyl-coenzyme A production from imported α-ketoglutarate [3] [9].

Table 1: Metabolic Sources of Succinyl-Coenzyme A Relevant to Lysine Succinylation

Cellular CompartmentPrimary Production PathwaySuccinyl-Coenzyme A Transport Mechanism
Mitochondriaα-Ketoglutarate dehydrogenase reaction; Propionyl-CoA metabolismMembrane impermeability necessitates metabolite conversion/export
CytosolAcyl-CoA synthetase activity on succinateSuccinate import via SLC25A10; Extracellular uptake via sodium-dicarboxylate cotransporter 3
NucleusNuclear α-ketoglutarate dehydrogenase complex activityDirect production from imported α-ketoglutarate
Peroxisomesβ-oxidation of dicarboxylic acidsSuccinate release via peroxisomal channels

Succinyl-coenzyme A concentrations exhibit metabolic sensitivity, increasing under conditions such as hyperglycemia, mitochondrial dysfunction (e.g., succinate dehydrogenase deficiency), and high-fat diets. These fluctuations directly influence global succinylation levels, establishing succinyl-coenzyme A as a fundamental metabolic sensor [1] [5] [8].

Enzymatic versus Non-Enzymatic Pathways of Lysine Succinylation

Lysine succinylation occurs through distinct mechanistic pathways:

Non-enzymatic SuccinylationThis process occurs spontaneously through nucleophilic attack by the deprotonated ε-amino group of lysine (pKa ≈ 10.5) on the carbonyl carbon of succinyl-coenzyme A. The reaction exhibits strong pH dependence, becoming more favorable under alkaline conditions that promote lysine deprotonation [4] [8] [9]. Non-enzymatic succinylation demonstrates substrate accessibility bias, preferentially modifying lysine residues with lowered pKa values (often in basic local environments) and solvent-exposed residues in unstructured protein regions. The rate of modification correlates directly with succinyl-coenzyme A concentration, positioning this pathway as a direct chemical sensor of metabolic state [8] [9].

Enzymatic SuccinylationEnzyme-catalyzed succinylation provides site-specific regulation. Identified succinyltransferases include:

  • Lysine Acetyltransferase 2A: Catalyzes histone H3 lysine 79 succinylation using succinyl-coenzyme A provided by the associated α-ketoglutarate dehydrogenase complex. This modification promotes gene expression and tumor cell proliferation [2] [6].
  • Histone Acetyltransferase 1: Mediates succinylation of histone H3 at lysine 122 and auto-succinylation, both processes enhancing oncogenic activity [2].
  • Carnitine Palmitoyltransferase 1A: Exhibits moonlighting succinyltransferase activity, though its physiological substrates remain under investigation [3].

The relative contributions of enzymatic versus non-enzymatic mechanisms remain tissue- and context-dependent. Enzymatic pathways likely dominate for structurally buried residues and specific functional sites, while non-enzymatic modification predominates in microenvironments with elevated pH or succinyl-coenzyme A concentrations [4] [8].

Regulatory Enzymes in Succinylation Dynamics

Sirtuin Family Desuccinylases (Sirtuin 5, Sirtuin 7)

The sirtuin family represents the primary NAD⁺-dependent deacylases responsible for lysine desuccinylation, with Sirtuin 5 and Sirtuin 7 exhibiting distinct subcellular localizations, substrate preferences, and biological functions:

Sirtuin 5This enzyme resides predominantly within the mitochondrial matrix but also functions in the cytosol and peroxisomes. Sirtuin 5 possesses a specialized aromatic acyl-binding pocket that preferentially accommodates the malonyl, succinyl, and glutaryl groups, while exhibiting only marginal deacetylase activity [1] [4] [8]. Its major metabolic regulatory functions include:

  • Tricarboxylic Acid Cycle Regulation: Desuccinylation of succinate dehydrogenase subunit A enhances enzyme activity, optimizing tricarboxylic acid cycle flux [1] [8].
  • Ketogenesis Control: Desuccinylation represses 3-hydroxy-3-methylglutaryl-CoA synthase 2, the rate-limiting enzyme in ketone body production [1] [4].
  • Reactive Oxygen Species Management: Desuccinylation of superoxide dismutase 1 at lysine 123 enhances its antioxidant activity, while desuccinylation of isocitrate dehydrogenase 2 promotes NADPH production for glutathione regeneration [1].
  • DNA Damage Response: Sirtuin 5 depletion increases cellular sensitivity to genotoxic stress, potentially through impaired repair of DNA damage associated with metabolic dysfunction [8].

Sirtuin 7This nuclear enzyme exhibits robust histone desuccinylase activity with particular importance in chromatin regulation and genome maintenance:

  • Chromatin Condensation: Sirtuin 7 catalyzes the desuccinylation of histone H3 at lysine 122 (H3 lysine 122succ). This residue resides at the histone-DNA interface, and its succinylation disrupts histone-DNA electrostatic interactions, promoting chromatin relaxation. Desuccinylation by Sirtuin 7 therefore facilitates chromatin compaction [6] [10].
  • Double-Strand Break Repair: Sirtuin 7 is recruited to DNA damage sites in a poly(ADP-ribose) polymerase 1-dependent manner. Localized H3 lysine 122succ removal enables chromatin condensation necessary for efficient double-strand break repair. Sirtuin 7 deficiency consequently causes hypersensitivity to genotoxic agents and genomic instability [6] [10].
  • Transcription Factor Regulation: Sirtuin 7-mediated desuccinylation of the transcription factor SP7/Osterix at lysine 368 enhances its transactivation potential, which is critical for osteoblast differentiation and bone formation [6].

Table 2: Comparative Features of Sirtuin 5 and Sirtuin 7 Desuccinylases

FeatureSirtuin 5Sirtuin 7
Primary LocalizationMitochondria (matrix), cytosol, peroxisomesNucleus
Preferred Acyl GroupsSuccinyl, malonyl, glutarylSuccinyl, acetyl
Key Biological RolesRegulation of mitochondrial metabolism (tricarboxylic acid cycle, β-oxidation, ketogenesis, reactive oxygen species defense)Chromatin compaction; DNA damage repair; Transcriptional regulation (histones, SP7/Osterix)
Pathological RelevanceMetabolic disorders; Cardiomyopathy; Tumorigenesis (context-dependent)Bone formation defects (osteopenia); Genomic instability; Cancer

Succinyltransferases and Acyl-Coenzyme A Metabolism

While desuccinylases are well-characterized, the enzymatic succinyltransferases ("writers" of succinylation) remain less comprehensively understood. Current evidence supports two major mechanisms for targeted succinylation:

Specialized Succinyltransferases

  • Lysine Acetyltransferase 2A: Beyond its canonical acetyltransferase activity, Lysine acetyltransferase 2A functions as a histone succinyltransferase specifically modifying histone H3 at lysine 79. This activity requires its physical association with the α-ketoglutarate dehydrogenase complex, which provides local succinyl-coenzyme A. Increased H3 lysine 79 succinylation correlates with activated oncogene expression and tumor progression [2] [6].
  • Histone Acetyltransferase 1: Succinylates histone H3 at lysine 122, a modification associated with open chromatin states and enhanced transcription. Histone acetyltransferase 1 also undergoes auto-succinylation, stimulating its enzymatic activity and creating a positive feedback loop implicated in cancer [2].

Metabolic Enzyme MoonlightingSeveral metabolic enzymes exhibit non-canonical succinyltransferase activity:

  • Carnitine Palmitoyltransferase 1A: Primarily involved in fatty acid transport, this enzyme also succinylates unknown protein substrates, suggesting broader roles in metabolic signaling [3].
  • α-Ketoglutarate Dehydrogenase Complex: While not a direct succinyltransferase, its production of succinyl-coenzyme A and close association with Lysine acetyltransferase 2A makes it an essential component of the enzymatic succinylation machinery for specific nuclear targets [3] [9].

The substrate specificity of these enzymes is governed by complex interactions between the succinyltransferase, local succinyl-coenzyme A availability, and structural features of the target protein. Furthermore, metabolic compartmentalization critically regulates succinylation dynamics. Disruption of tricarboxylic acid cycle enzymes (e.g., succinate dehydrogenase, fumarate hydratase) or mitochondrial transporters causes succinyl-coenzyme A accumulation, driving widespread hypersuccinylation that can disrupt metabolic enzymes, alter chromatin architecture, and promote disease pathogenesis including cancer and cardiomyopathies [1] [3] [8].

Properties

CAS Number

25399-74-0

Product Name

Lysine Succinate

IUPAC Name

butanedioic acid;(2S)-2,6-diaminohexanoic acid

Molecular Formula

C10H20N2O6

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C6H14N2O2.C4H6O4/c7-4-2-1-3-5(8)6(9)10;5-3(6)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);1-2H2,(H,5,6)(H,7,8)/t5-;/m0./s1

InChI Key

BOFNEFKSMURYOG-JEDNCBNOSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(=O)O

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)C(=O)O

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